3-(4-Chlorophenyl)-6-hydrazinopyridazine
Overview
Description
3-(4-Chlorophenyl)-6-hydrazinopyridazine is a useful research compound. Its molecular formula is C10H9ClN4 and its molecular weight is 220.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biotransformation
- Chemotherapeutics and Biological Properties: Derivatives of 3-hydrazinopyridazine, including 3-(4-Chlorophenyl)-6-hydrazinopyridazine, show potential in chemotherapy and as anti-inflammatory agents, CNS depressants and stimulants, and anti-hypertensives. Specifically, some compounds demonstrate peripheral vasodilator properties with improved potency and safety compared to other drugs like hydralazine and dihydralazine. Recent studies also explore compounds with combined vasodilating and beta-adrenoceptor blocking activity (Pinza & Pifferi, 1994).
Antimicrobial and Antifungal Applications
- Synthesis of Pryrazolo-Pyridazine Derivatives for Antimicrobial Activities: Newly synthesized pryrazolo-pyridazine derivatives, including compounds related to this compound, have shown significant antibacterial and antifungal activities against multiple microbial strains. These compounds, particularly 4d, 4e, and 4f, demonstrate broad-spectrum antimicrobial action (Patel & Maru, 2017).
Anticancer and Antitubercular Activities
- Synthesis of Pyridazine Derivatives for Anticancer Evaluation: The synthesis of 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones and their derivatives demonstrates significant potential in anticancer and antitubercular activities. These compounds, including those related to this compound, have been pharmacologically screened for effectiveness against hepatitis A virus (HAV) (Flefel et al., 2017).
Neuropharmacological Applications
- Anticonvulsant and Muscle Relaxant Activities: Derivatives of this compound have been evaluated for anticonvulsant activity and muscle relaxant activity. Specific compounds have shown promising results in models for maximal electroshock and pentylenetetrazole-induced generalized convulsions, comparing favorably to standard drugs like phenytoin and diazepam (Sharma et al., 2013).
Novel Synthetic Pathways
- Synthesis of Novel Pyrimido[4,5-c]pyridazine Derivatives: The synthesis of novel pyrimido[4,5-c]pyridazine and s-triazolo[3′,4′:2,3]pyrimido[4,5-c]pyridazine derivatives using 3-chloro-5,6-diphenylpyridazine-4-carbonitrile demonstrates the versatility of pyridazine derivatives in creating a variety of new compounds with potential biological activities (Abdel Moneam, 2004).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 3-(4-Chlorophenyl)-6-hydrazinopyridazine may also interact with various biological targets.
Mode of Action
Related compounds have been reported to exhibit antioxidant and immunomodulatory properties . This suggests that this compound might interact with its targets to modulate oxidative stress and immune responses.
Biochemical Pathways
Similar compounds have been found to modulate oxidative stress and inflammatory pathways . Therefore, it is plausible that this compound may also influence these pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
A related compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties may also apply to this compound, impacting its bioavailability and therapeutic potential.
Result of Action
Cmi, a related compound, has been reported to protect dopaminergic neurons from h2o2-induced stress by lowering reactive oxygen species (ros) levels and boosting the glutathione system . Similar effects might be expected from this compound.
Biochemical Analysis
Biochemical Properties
3-(4-Chlorophenyl)-6-hydrazinopyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially leading to changes in cellular oxidative stress levels . Additionally, this compound may bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the nuclear localization of certain transcription factors, thereby influencing gene expression . Furthermore, this compound can impact cellular metabolism by interacting with key metabolic enzymes, leading to alterations in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant activity and modulation of cell signaling pathways. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and oxidative stress pathways . Additionally, this compound may affect metabolite levels, leading to changes in cellular metabolism and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . Once inside the cell, this compound may localize to specific cellular compartments, influencing its accumulation and activity.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, modulating gene expression and cellular function.
Properties
IUPAC Name |
[6-(4-chlorophenyl)pyridazin-3-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-8-3-1-7(2-4-8)9-5-6-10(13-12)15-14-9/h1-6H,12H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCTXHPEZWKVGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508205 | |
Record name | 3-(4-Chlorophenyl)-6-hydrazinylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60478-25-3 | |
Record name | 3-(4-Chlorophenyl)-6-hydrazinylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.